2-Bromo-4-chloro-5-fluoropyridine
Overview
Description
2-Bromo-4-chloro-5-fluoropyridine is a biochemical reagent . It is a dihalogenated pyridine with a bromine, a chlorine, and a fluorine at 2-, 4-, and 5-positions respectively . It has a molecular weight of 210.43 .
Synthesis Analysis
2-Bromo-4-chloro-5-fluoropyridine can be synthesized using halogen dance reactions . It can also be used as an intermediate for ligands and catalysts synthesis .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-5-fluoropyridine consists of a pyridine ring with bromine, chlorine, and fluorine substituents at the 2nd, 4th, and 5th positions respectively .Chemical Reactions Analysis
2-Bromo-4-chloro-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-5-fluoropyridine has a molecular weight of 210.43 g/mol . It has a topological polar surface area of 12.9 Ų . The exact mass is 208.90432 g/mol .Scientific Research Applications
Pharmacology: Radiolabeled Compounds for Imaging
2-Bromo-4-chloro-5-fluoropyridine is utilized in the synthesis of fluorine-18 labeled compounds . These radiolabeled compounds are pivotal in positron emission tomography (PET) imaging, which is a powerful diagnostic tool in oncology, neurology, and cardiology. The electron-withdrawing nature of the halogens on the pyridine ring makes it a suitable candidate for creating compounds that can cross the blood-brain barrier, enhancing imaging of neurological tissues.
Material Science: Ligand Synthesis for Catalysis
In material science, this compound serves as a precursor for the synthesis of ligands used in catalysis . For instance, 2,2’-bipyridine ligands, which are crucial in the development of coordination complexes, can be synthesized through reactions involving 2-Bromo-4-chloro-5-fluoropyridine. These complexes have applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells.
Agricultural Chemistry: Development of Herbicides
The introduction of halogens, particularly fluorine, into organic compounds is a common strategy to enhance the biological activity of agricultural chemicals . 2-Bromo-4-chloro-5-fluoropyridine can be used to synthesize novel herbicides with improved properties such as increased potency and environmental stability.
Analytical Chemistry: Halogen Bonding in Molecular Recognition
Analytical chemists employ 2-Bromo-4-chloro-5-fluoropyridine in the design of molecular receptors that utilize halogen bonding for molecular recognition . This is particularly useful in the development of sensors and assays where selective binding of analytes is required.
Organic Synthesis: Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in organic synthesis . The presence of multiple halogens allows for selective functionalization, enabling the synthesis of complex organic molecules.
Environmental Science: Study of Atmospheric Halogen Chemistry
2-Bromo-4-chloro-5-fluoropyridine can be used in environmental science to study the role of halogenated compounds in atmospheric chemistry . Understanding the behavior of such compounds is crucial for assessing their impact on air quality and climate change.
Medicinal Chemistry: Synthesis of Antagonists for Neuropathic Pain
In medicinal chemistry, it’s used to synthesize mGluR5 antagonists, which are explored for the treatment of neuropathic pain . The structural diversity provided by the halogens on the pyridine ring is essential for fine-tuning the biological activity of these compounds.
Biochemistry: Fluorinated Building Blocks for Drug Discovery
The compound’s fluorinated moiety makes it an important building block in the synthesis of small molecule libraries for drug discovery . The incorporation of fluorine often leads to improved drug properties, such as increased metabolic stability and binding affinity.
Safety And Hazards
2-Bromo-4-chloro-5-fluoropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-bromo-4-chloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPMKHZIRJTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735126 | |
Record name | 2-Bromo-4-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-fluoropyridine | |
CAS RN |
1033203-44-9 | |
Record name | 2-Bromo-4-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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